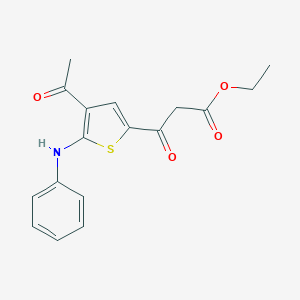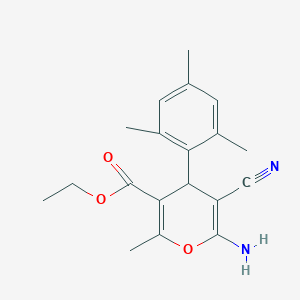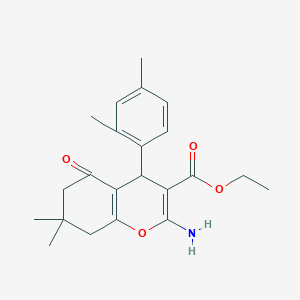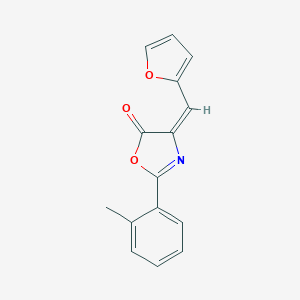![molecular formula C17H15ClN2O5 B404797 Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B404797.png)
Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate is a synthetic organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a chloro and nitro group on the benzoyl moiety, which imparts unique chemical properties. It is primarily used in research and industrial applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate typically involves the following steps:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 4-chloro-3-nitrobenzoic acid.
Amidation: The nitro compound is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 4-(4-Chloro-3-nitro-benzoylamino)-benzoic acid.
Esterification: Finally, the carboxylic acid group is esterified with propanol using a catalyst like sulfuric acid or p-toluenesulfonic acid to produce the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: for nitration and amidation steps.
Purification techniques: such as recrystallization or chromatography to isolate the intermediate and final products.
Quality control measures: to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol using acidic or basic conditions.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Sulfuric acid, p-toluenesulfonic acid, palladium on carbon.
Major Products Formed
Reduction: 4-(4-Chloro-3-amino-benzoylamino)-benzoic acid propyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-Chloro-3-nitro-benzoylamino)-benzoic acid and propanol.
Wissenschaftliche Forschungsanwendungen
Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate is not fully understood, but it is believed to involve:
Molecular targets: Interaction with specific enzymes or receptors in biological systems.
Pathways involved: Modulation of signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-nitrobenzoic acid: A precursor in the synthesis of the ester.
4-(4-Chloro-3-nitro-benzoylamino)-benzoic acid: The carboxylic acid counterpart of the ester.
4-Chloro-3-nitrobenzoyl chloride: An intermediate used in the synthesis of various derivatives.
Uniqueness
Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its ester functionality allows for further chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C17H15ClN2O5 |
|---|---|
Molekulargewicht |
362.8g/mol |
IUPAC-Name |
propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H15ClN2O5/c1-2-9-25-17(22)11-3-6-13(7-4-11)19-16(21)12-5-8-14(18)15(10-12)20(23)24/h3-8,10H,2,9H2,1H3,(H,19,21) |
InChI-Schlüssel |
SERSSRLARBTTES-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Kanonische SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404715.png)
![3-hexyl-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B404716.png)

![2-(2-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B404720.png)
![N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}benzamide](/img/structure/B404722.png)
![2-{4-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)benzenesulfonyl]phenyl}-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B404723.png)
![(E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B404725.png)



![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B404734.png)

![[4-[(Z)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate](/img/structure/B404737.png)
![Isobutyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl sulfide](/img/structure/B404739.png)
